molecular formula C16H23NO5 B11203997 N-[3-oxo-3-(4-propoxyphenyl)propyl]threonine

N-[3-oxo-3-(4-propoxyphenyl)propyl]threonine

Cat. No.: B11203997
M. Wt: 309.36 g/mol
InChI Key: DNLRCJVEDXZSRP-UHFFFAOYSA-N
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Description

3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID is a complex organic compound characterized by its unique structure, which includes a hydroxy group, a ketone group, and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 4-propoxybenzaldehyde with a suitable amine, followed by a series of oxidation and reduction reactions to introduce the hydroxy and ketone functionalities. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are essential to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-{[3-oxo-3-(4-propoxyphenyl)propyl]amino}butanoic acid.

    Reduction: Formation of 3-hydroxy-2-{[3-hydroxy-3-(4-propoxyphenyl)propyl]amino}butanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-oxobutanoic acid
  • ®-3-Hydroxy-2-oxobutanoic acid

Comparison

Compared to similar compounds, 3-HYDROXY-2-{[3-OXO-3-(4-PROPOXYPHENYL)PROPYL]AMINO}BUTANOIC ACID is unique due to the presence of the propoxyphenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

3-hydroxy-2-[[3-oxo-3-(4-propoxyphenyl)propyl]amino]butanoic acid

InChI

InChI=1S/C16H23NO5/c1-3-10-22-13-6-4-12(5-7-13)14(19)8-9-17-15(11(2)18)16(20)21/h4-7,11,15,17-18H,3,8-10H2,1-2H3,(H,20,21)

InChI Key

DNLRCJVEDXZSRP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)CCNC(C(C)O)C(=O)O

Origin of Product

United States

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